2-[4-(Difluoromethoxy)-3-ethoxyphenyl][1,2,4]triazolo[1,5-c]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Difluoromethoxy)-3-ethoxyphenyl][1,2,4]triazolo[1,5-c]quinazoline is a heterocyclic compound that belongs to the class of triazoloquinazolines. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The structure of this compound includes a triazole ring fused with a quinazoline ring, along with difluoromethoxy and ethoxy substituents on the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Difluoromethoxy)-3-ethoxyphenyl][1,2,4]triazolo[1,5-c]quinazoline typically involves the cyclization of appropriate precursors. One common method involves the treatment of 4-hydrazinoquinazoline with potassium ethylxanthogenate, leading to the formation of the triazoloquinazoline core via a Dimroth-like rearrangement . Another approach includes the heterocyclization of alkyl- (arylalkyl-, aryl-, hetaryl-) carboxylic acid (3H-quinazolin-4-ylidene)-hydrazides in glacial acetic acid, followed by a Dimroth rearrangement .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis, such as the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques, are likely to be employed to ensure the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Difluoromethoxy)-3-ethoxyphenyl][1,2,4]triazolo[1,5-c]quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinazoline ring or other substituents.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like acetonitrile or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can introduce various functional groups onto the phenyl or triazole rings.
Scientific Research Applications
2-[4-(Difluoromethoxy)-3-ethoxyphenyl][1,2,4]triazolo[1,5-c]quinazoline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial and antifungal activities.
Industry: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[4-(Difluoromethoxy)-3-ethoxyphenyl][1,2,4]triazolo[1,5-c]quinazoline involves its interaction with molecular targets such as kinases and receptors. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, ultimately inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinazolines: These compounds share a similar triazoloquinazoline core but differ in the substituents on the phenyl ring.
[1,2,4]Triazolo[1,5-a]pyrimidines: These compounds have a triazole ring fused with a pyrimidine ring and exhibit similar biological activities.
[1,2,4]Triazolo[1,5-a][1,3,5]triazines: These compounds are used as energetic materials and have a different fused ring system.
Uniqueness
2-[4-(Difluoromethoxy)-3-ethoxyphenyl][1,2,4]triazolo[1,5-c]quinazoline is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. The presence of difluoromethoxy and ethoxy groups enhances its potential as a therapeutic agent by improving its pharmacokinetic properties and target specificity.
Properties
Molecular Formula |
C18H14F2N4O2 |
---|---|
Molecular Weight |
356.3 g/mol |
IUPAC Name |
2-[4-(difluoromethoxy)-3-ethoxyphenyl]-[1,2,4]triazolo[1,5-c]quinazoline |
InChI |
InChI=1S/C18H14F2N4O2/c1-2-25-15-9-11(7-8-14(15)26-18(19)20)16-22-17-12-5-3-4-6-13(12)21-10-24(17)23-16/h3-10,18H,2H2,1H3 |
InChI Key |
LDCBPSYVDQXNHU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2=NN3C=NC4=CC=CC=C4C3=N2)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.